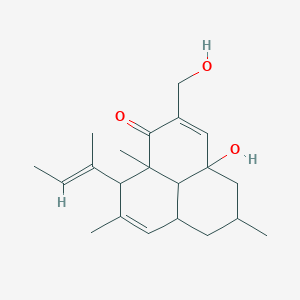

3a,4,5,6,6a,9,9a,9b-octahydro-3a-hydroxy-2-(hydroxymethyl)-5,8,9a-trimethyl-9-(1-methyl-1-propen-1-yl)-1H -phenalen-1-one

Descripción general

Descripción

CAY10755 es un metabolito fúngico que se ha encontrado en la especie Periconia macrospinosa. Es conocido por su actividad anticancerígena y ha mostrado efectos citotóxicos en varias líneas celulares de cáncer, incluyendo A549, H116, PSN-1, y T98G .

Métodos De Preparación

CAY10755 se suele aislar de la especie fúngica Periconia macrospinosa. Las rutas sintéticas específicas y las condiciones de reacción para su síntesis en laboratorio no están ampliamente documentadas. El compuesto puede disolverse en disolventes como diclorometano, dimetilsulfóxido, etanol y metanol .

Análisis De Reacciones Químicas

CAY10755 experimenta diversas reacciones químicas, incluyendo:

Oxidación: El compuesto puede oxidarse bajo condiciones específicas para formar diferentes productos de oxidación.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en CAY10755.

Sustitución: Las reacciones de sustitución pueden ocurrir, particularmente involucrando los grupos hidroxilo y metilo presentes en el compuesto.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados .

Aplicaciones Científicas De Investigación

CAY10755 tiene varias aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria:

Química: Se utiliza como compuesto de referencia en diversos estudios químicos.

Biología: El compuesto se estudia por su actividad biológica, particularmente sus efectos citotóxicos en las células cancerosas.

Medicina: CAY10755 se está investigando por su posible uso en terapias anticancerígenas debido a su capacidad para inhibir el crecimiento de las células cancerosas.

Mecanismo De Acción

El mecanismo por el cual CAY10755 ejerce sus efectos implica su interacción con objetivos moleculares y vías específicas. Se sabe que el compuesto induce la muerte celular en las células cancerosas, aunque los objetivos moleculares y las vías exactas involucradas todavía están bajo investigación .

Comparación Con Compuestos Similares

CAY10755 es único debido a su estructura específica y actividad biológica. Compuestos similares incluyen otros metabolitos fúngicos con propiedades anticancerígenas, como:

Fenalenonas: Estos compuestos comparten una estructura central similar y se han estudiado por su actividad antitumoral.

Otros metabolitos fúngicos: Compuestos aislados de diversas especies fúngicas que exhiben efectos citotóxicos en las células cancerosas.

Actividad Biológica

The compound 3a,4,5,6,6a,9,9a,9b-octahydro-3a-hydroxy-2-(hydroxymethyl)-5,8,9a-trimethyl-9-(1-methyl-1-propen-1-yl)-1H-phenalen-1-one is a complex organic molecule that belongs to the class of phenalenones. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

- Molecular Formula : C₁₅H₁₈O₂

- Molecular Weight : 230.3022 g/mol

The compound features multiple functional groups that contribute to its biological activity. The presence of hydroxyl groups and a methylated propenyl group suggests potential interactions with biological targets.

Antitumor Activity

Research indicates that phenalenone derivatives exhibit significant antitumor properties. The specific compound has been studied for its ability to induce apoptosis in various cancer cell lines. For instance, studies have shown that compounds with similar structures can inhibit the proliferation of cancer cells by triggering apoptotic pathways.

Case Study: Apoptosis Induction

In a study involving phenalenone derivatives, it was found that these compounds could significantly induce apoptosis in breast cancer cells. The mechanism involved the activation of caspases and the modulation of Bcl-2 family proteins, leading to increased cell death rates in treated cells compared to controls .

Anti-inflammatory Effects

In addition to its antitumor properties, this compound may also exhibit anti-inflammatory effects. Research on related compounds has demonstrated their ability to inhibit pro-inflammatory cytokines and reduce inflammation in various models.

The anti-inflammatory activity is hypothesized to be mediated through the inhibition of nuclear factor kappa B (NF-kB) signaling pathways. By blocking this pathway, the compound may reduce the expression of inflammatory mediators such as TNF-alpha and IL-6 .

Antioxidant Activity

The antioxidant potential of phenalenone derivatives has been explored in several studies. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders.

Summary of Biological Activities

| Activity | Description | Mechanism |

|---|---|---|

| Antitumor | Induces apoptosis in cancer cells | Activation of caspases; modulation of Bcl-2 proteins |

| Anti-inflammatory | Reduces inflammation by inhibiting cytokine production | Inhibition of NF-kB signaling |

| Antioxidant | Scavenges free radicals; reduces oxidative stress | Direct free radical scavenging |

Research Findings

Numerous studies have contributed to our understanding of the biological activities associated with this compound:

- Antitumor Efficacy : In vitro studies have demonstrated that derivatives similar to this compound can inhibit tumor growth in breast cancer models by inducing apoptosis and inhibiting colony formation .

- Mechanistic Insights : Research has indicated that structural modifications can enhance the bioactivity of phenalenone derivatives through increased electrophilicity at key reactive sites .

- Potential Therapeutic Applications : Given its diverse biological activities, this compound may have therapeutic applications in treating cancer and inflammatory diseases.

Propiedades

IUPAC Name |

9-[(E)-but-2-en-2-yl]-3a-hydroxy-2-(hydroxymethyl)-5,8,9a-trimethyl-4,5,6,6a,9,9b-hexahydrophenalen-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O3/c1-6-13(3)17-14(4)8-15-7-12(2)9-21(24)10-16(11-22)19(23)20(17,5)18(15)21/h6,8,10,12,15,17-18,22,24H,7,9,11H2,1-5H3/b13-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WELOOUDIAASGHM-AWNIVKPZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C1C(=CC2CC(CC3(C2C1(C(=O)C(=C3)CO)C)O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C1C(=CC2CC(CC3(C2C1(C(=O)C(=C3)CO)C)O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.